N'-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide
Overview
Description
N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a chemical compound that belongs to the class of phenoxy acetamides This compound is characterized by its unique structure, which includes an ethyl group, a propan-2-yl group, and a phenoxy group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the reaction of 4-(propan-2-yl)phenol with ethyl bromoacetate to form an intermediate ester. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The phenoxy group can undergo substitution reactions, where different substituents replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acetic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-N-(4-butylphenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide
- 2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-ethyl-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-ethyl-2-(4-propan-2-ylphenoxy)acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-14-15-13(16)9-17-12-7-5-11(6-8-12)10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVXNDFMLOWDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)COC1=CC=C(C=C1)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701236445 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]acetic acid 2-ethylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701236445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667414-36-0 | |
Record name | 2-[4-(1-Methylethyl)phenoxy]acetic acid 2-ethylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=667414-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1-Methylethyl)phenoxy]acetic acid 2-ethylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701236445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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